Cas no 28750-77-8 (2-Chloro-2-(3,4-dimethoxyphenyl)acetonitrile)
2-Chloro-2-(3,4-dimethoxyphenyl)acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- Chloro-(3,4-dimethoxy-phenyl)-acetonitrile
- 2-Chloro-2-(3,4-dimethoxyphenyl)acetonitrile
- Benzeneacetonitrile, α-chloro-3,4-dimethoxy-
- AFSNCSXRLHCEKN-UHFFFAOYSA-N
- 28750-77-8
- AKOS011225099
- SCHEMBL7374640
- A912549
- alpha-chloro-3,4-dimethoxybenzeneacetonitrile
-
- Inchi: 1S/C10H10ClNO2/c1-13-9-4-3-7(8(11)6-12)5-10(9)14-2/h3-5,8H,1-2H3
- InChI Key: AFSNCSXRLHCEKN-UHFFFAOYSA-N
- SMILES: ClC(C#N)C1C=CC(=C(C=1)OC)OC
Computed Properties
- Exact Mass: 211.0400063g/mol
- Monoisotopic Mass: 211.0400063g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 42.2Ų
Experimental Properties
- Density: 1.204±0.06 g/cm3(Predicted)
- Boiling Point: 313.4±42.0 °C(Predicted)
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| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A658723-10g |
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28750-77-8 | 97% | 10g |
$1719.0 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652902-1g |
2-Chloro-2-(3,4-dimethoxyphenyl)acetonitrile |
28750-77-8 | 98% | 1g |
¥5302.00 | 2024-05-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652902-5g |
2-Chloro-2-(3,4-dimethoxyphenyl)acetonitrile |
28750-77-8 | 98% | 5g |
¥11835.00 | 2024-05-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652902-10g |
2-Chloro-2-(3,4-dimethoxyphenyl)acetonitrile |
28750-77-8 | 98% | 10g |
¥17434.00 | 2024-05-20 |
2-Chloro-2-(3,4-dimethoxyphenyl)acetonitrile Suppliers
2-Chloro-2-(3,4-dimethoxyphenyl)acetonitrile Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 2-Chloro-2-(3,4-dimethoxyphenyl)acetonitrile
Introduction to 2-Chloro-2-(3,4-dimethoxyphenyl)acetonitrile (CAS No. 28750-77-8)
2-Chloro-2-(3,4-dimethoxyphenyl)acetonitrile, identified by its Chemical Abstracts Service (CAS) number 28750-77-8, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound, featuring a chlorinated acetonitrile moiety attached to a 3,4-dimethoxyphenyl group, has garnered attention due to its versatile applications in the development of biologically active molecules.
The structural framework of 2-Chloro-2-(3,4-dimethoxyphenyl)acetonitrile encompasses a nitrile group (-CN) linked to a benzene ring substituted with two methoxy (-OCH₃) groups at the 3 and 4 positions. The presence of the chloro substituent at the alpha position relative to the nitrile group enhances its reactivity, making it a valuable precursor for constructing more complex chemical entities. This feature is particularly advantageous in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in modern drug discovery.
In recent years, the pharmaceutical industry has witnessed a surge in interest for molecules incorporating 3,4-dimethoxyphenyl motifs due to their demonstrated biological activity. Compounds with this scaffold have been explored for their potential roles in modulating various signaling pathways, including those implicated in neurological disorders and cardiovascular diseases. The chloro-substituted acetonitrile derivative serves as an effective building block for synthesizing analogs that can be screened for pharmacological efficacy.
One of the most compelling applications of 2-Chloro-2-(3,4-dimethoxyphenyl)acetonitrile lies in its utility as a precursor for heterocyclic compounds. By undergoing cyclization reactions or serving as a coupling partner in multi-step syntheses, this intermediate can be transformed into complex scaffolds found in natural products and drug candidates. For instance, it has been utilized in the preparation of benzodiazepine derivatives and other anxiolytic agents, where the 3,4-dimethoxyphenyl core contributes to receptor binding affinity and metabolic stability.
The synthetic versatility of 2-Chloro-2-(3,4-dimethoxyphenyl)acetonitrile is further highlighted by its role in generating enantiomerically pure compounds through chiral auxiliary-assisted reactions or asymmetric catalysis. The electron-withdrawing nature of the nitrile group and the electron-donating methoxy groups create a delicate balance that influences reaction outcomes, enabling chemists to fine-tune regioselectivity and stereoselectivity. This precision is crucial in pharmaceutical development, where enantiomeric purity often dictates therapeutic efficacy and safety profiles.
Recent advancements in flow chemistry have also expanded the utility of 2-Chloro-2-(3,4-dimethoxyphenyl)acetonitrile. Continuous-flow systems allow for scalable and controlled synthesis of this intermediate under mild conditions, reducing byproduct formation and improving overall yields. Such innovations align with the growing emphasis on green chemistry principles, where minimizing waste and energy consumption are paramount.
The compound's relevance extends beyond academia and industrial settings. Researchers investigating material science have leveraged its structural features to develop novel polymers and coatings with tailored properties. The aromatic ring system combined with functional groups like chlorine and nitrile offers unique electronic characteristics that can be exploited in organic electronics and optoelectronic materials.
In conclusion,2-Chloro-2-(3,4-dimethoxyphenyl)acetonitrile (CAS No. 28750-77-8) represents a cornerstone intermediate with far-reaching implications across multiple scientific disciplines. Its structural features make it an indispensable tool for synthetic chemists aiming to develop new pharmaceuticals, agrochemicals, and advanced materials. As research continues to uncover novel applications for this compound,3,4-dimethoxyphenyl derivatives will undoubtedly remain at the forefront of chemical innovation.
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